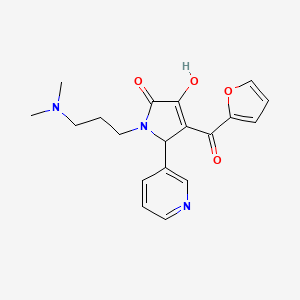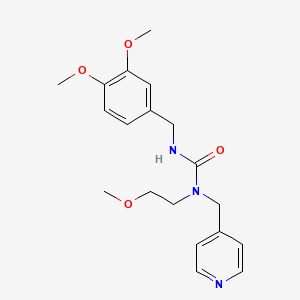
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Compounds similar to 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea, specifically 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been synthesized and shown to exhibit significant antiproliferative effects against various cancer cell lines. These compounds have been evaluated for their potential as new anticancer agents and could be utilized as BRAF inhibitors in further research (Feng et al., 2020).
Enzyme Model Studies
Iron(III) complexes of monophenolate ligands, including derivatives similar to the queried compound, have been studied as structural and functional models for catechol 1,2-dioxygenases. These studies help in understanding the role of ligand stereoelectronic properties in enzymatic reactions (Velusamy et al., 2004).
Chemical Synthesis and Rearrangement
The queried compound's derivatives have been involved in chemical synthesis processes. For example, N-4-Methoxybenzyl- and N-3,4-dimethoxybenzyl-aminoacetonitriles have undergone O-demethylation and rearrangement to produce specific cyclohepta[c]pyrrol-6(2H)-ones, demonstrating the compound's versatility in organic synthesis (Waigh, 1980).
Anticonvulsant Potential
Some derivatives of the queried compound have been synthesized and evaluated for their anticonvulsant activity. These compounds were screened for seizures protection in various models, showing promise in the field of neurological disorders (Pandey & Srivastava, 2011).
Photophysicochemical Properties
Zinc(II) phthalocyanine derivatives of similar compounds have been synthesized, and their photophysical and photochemical properties have been investigated. These studies are relevant for applications in photocatalytic processes (Öncül et al., 2021).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of this compound have been analyzed, aiding in the understanding of molecular interactions and packing arrangements in crystal engineering (Zugenmaier, 2013).
Supramolecular Structures
Studies have been conducted on N(7)-alkoxybenzyl-substituted heterocycles, including derivatives of the queried compound, to understand their hydrogen-bonded supramolecular structures. These studies contribute to the knowledge of molecular aggregation and design of new materials (Trilleras et al., 2008).
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-11-10-22(14-15-6-8-20-9-7-15)19(23)21-13-16-4-5-17(25-2)18(12-16)26-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLGONBIXHWHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
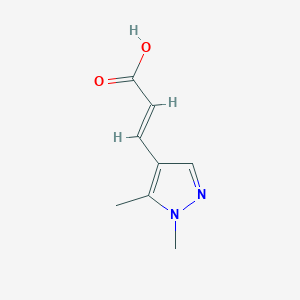
![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)
![1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2372800.png)

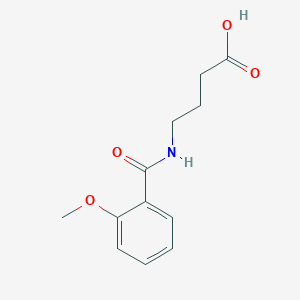

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)


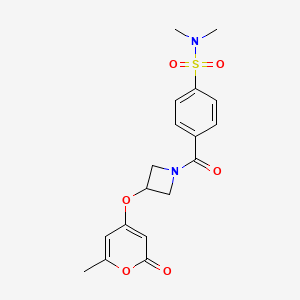
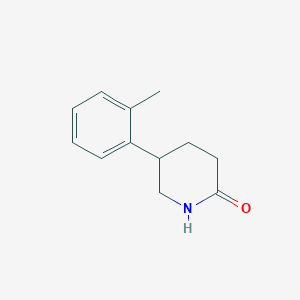
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2372817.png)
![1,3-Dimethyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2372818.png)
